![molecular formula C14H16N6O2S B2895088 1-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide CAS No. 2034462-38-7](/img/structure/B2895088.png)
1-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide
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Description
1-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H16N6O2S and its molecular weight is 332.38. The purity is usually 95%.
The exact mass of the compound 1-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research highlights the synthesis of new heterocycles based on pyrazole sulfonamide derivatives, demonstrating significant antimicrobial activities. These studies involve complex chemical reactions to create compounds that are tested for their ability to inhibit microbial growth. For example, one study details the synthesis of heterocycles from 3-methyl 1-phenyl-5-amino pyrazole, leading to the creation of compounds with potential antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002). Another research effort focuses on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to enhance antibacterial agent properties (Azab, Youssef, & El-Bordany, 2013).
Biological Active Sulfonamide Hybrids
Sulfonamides are identified as a critical class of drugs with a broad spectrum of pharmacological activities, including antibacterial, anti-obesity, and antitumor effects. Research into sulfonamide hybrids has revealed a considerable range of these compounds with varied biological activities. A review covers recent advances in designing and developing two-component sulfonamide hybrids, focusing on their synthesis and biological activity across different pharmaceutical domains (Ghomashi et al., 2022).
Heterocyclic Sulfonamides and Sulfonyl Fluorides
The development of methods for the efficient synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides showcases the versatility of sulfonamide-based compounds in medicinal chemistry. A particular study elaborates on a parallel medicinal chemistry protocol for synthesizing pyrazole-4-sulfonamides, demonstrating the utility of sulfur-functionalized aminoacrolein derivatives (Tucker, Chenard, & Young, 2015).
Anticancer and Radiosensitizing Evaluation
Sulfonamide derivatives have also been synthesized and evaluated for their potential anticancer activities and ability to enhance the effectiveness of radiation therapy. Research in this area aims to develop new compounds that can act as effective anticancer agents or radiosensitizers, providing valuable insights into the therapeutic potential of sulfonamide-based compounds (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).
properties
IUPAC Name |
1-methyl-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2S/c1-19-9-12(7-16-19)14-4-3-11(5-15-14)6-18-23(21,22)13-8-17-20(2)10-13/h3-5,7-10,18H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTNJGYNLLNHCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNS(=O)(=O)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide |
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